N-[4-[(2-iodobenzoyl)amino]phenyl]thiophene-2-carboxamide
Overview
Description
N-[4-[(2-iodobenzoyl)amino]phenyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-[4-[(2-iodobenzoyl)amino]phenyl]thiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-iodobenzoic acid and 4-aminophenylthiophene-2-carboxamide.
Coupling Reaction: The 2-iodobenzoic acid is first converted to its acyl chloride derivative using thionyl chloride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and reaction time, to increase yield and reduce production costs .
Chemical Reactions Analysis
N-[4-[(2-iodobenzoyl)amino]phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium for coupling reactions . Major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzoyl derivatives .
Scientific Research Applications
N-[4-[(2-iodobenzoyl)amino]phenyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Thiophene derivatives are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is utilized as a corrosion inhibitor and in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-[4-[(2-iodobenzoyl)amino]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-[4-[(2-iodobenzoyl)amino]phenyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Benzo[b]thiophene-2-carboxamide Derivatives: These compounds exhibit STING-agonistic activity and are used in immunotherapy.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2-iodobenzoyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-[(2-iodobenzoyl)amino]phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IN2O2S/c19-15-5-2-1-4-14(15)17(22)20-12-7-9-13(10-8-12)21-18(23)16-6-3-11-24-16/h1-11H,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMAEKTUALZMIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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